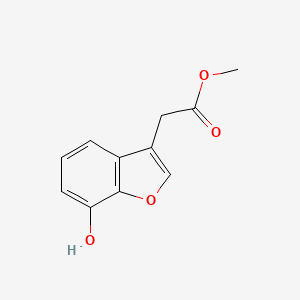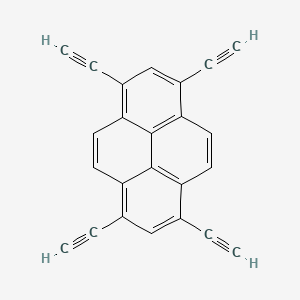
1,3,6,8-Tétraéthynylpyrène
Vue d'ensemble
Description
1,3,6,8-Tetraethynylpyrene is a chemical compound that has been studied for its photophysical properties . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with ethynyl groups attached at the 1, 3, 6, and 8 positions .
Synthesis Analysis
The synthesis of 1,3,6,8-Tetraethynylpyrene and its derivatives has been reported in several studies. A common method involves Sonogashira coupling, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling) . Another study reported the synthesis of three pyrene-based conjugated microporous polymers (CMPs) through Sonogashira–Hagihara cross-couplings of 1,3,6,8-tetraethynylpyrene .Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetraethynylpyrene is characterized by a pyrene core with ethynyl groups attached at the 1, 3, 6, and 8 positions . The compound is completely planar with a Cs point group .Chemical Reactions Analysis
The chemical reactions involving 1,3,6,8-Tetraethynylpyrene have been studied in the context of its photophysical properties . The compound has been used as a building block in the synthesis of dehydrobenzoannulenes .Physical And Chemical Properties Analysis
1,3,6,8-Tetraethynylpyrene has a molecular formula of C24H10, an average mass of 298.336 Da, and a monoisotopic mass of 298.078247 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 526.2±50.0 °C at 760 mmHg, and a flash point of 268.5±24.2 °C .Applications De Recherche Scientifique
Synthèse des déhydrobenzoannulènes
1,3,6,8-Tétraéthynylpyrène: est utilisé comme élément de base dans la synthèse de déhydrobenzoannulènes (DBAs) avec un noyau pyrène . Le processus implique une séquence de couplage de Sonogashira, de réaction de Corey–Fuchs et de couplage oxydant (couplage d'Eglinton). Ces DBAs présentent une fluorescence élevée en raison de la conjugaison étendue des unités acétyléniques avec le noyau pyrène, émettant dans la région visible .
Analyse des propriétés photophysiques
Ce composé a été étudié de manière approfondie pour ses propriétés photophysiques uniques. Les chercheurs ont exploré la synthèse de divers dérivés et examiné leurs propriétés d'absorption et d'émission de fluorescence, observant des décalages bathochromes significatifs dans les deux bandes d'absorption et d'émission de fluorescence.
Auto-assemblage sensible aux stimuli
La substitution par des groupes triméthylsilyle a permis à This compound d'atteindre différents modes d'empaquetage moléculaire. Ces modes peuvent être modifiés par des stimuli physiques tels que le chauffage, le broyage ou l'exposition aux vapeurs de solvant, ce qui affecte à son tour les longueurs d'onde de fluorescence.
Applications en électronique organique
Les applications du composé en électronique organique sont prometteuses. Il a été utilisé pour synthétiser des semi-conducteurs organiques en forme d'étoile à partir de 1,3,6,8-tétrabromo-pyrène, qui sont solubles dans les solvants organiques courants. Cela ouvre des possibilités d'utilisation dans des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Polymères microporeux conjugués
This compound: a été utilisé dans la synthèse de polymères microporeux conjugués (CMP) à base de pyrène. Ces CMP ont des applications potentielles dans l'évolution photocatalytique de l'hydrogène à partir de l'eau, qui est un domaine de recherche essentiel dans les solutions énergétiques durables.
Analyse de la structure moléculaire
La structure moléculaire de This compound est caractérisée par une configuration complètement plane avec un groupe ponctuel Cs. Cette planéité et cette symétrie contribuent à ses propriétés chimiques et physiques uniques, ce qui en fait un sujet intéressant pour l'analyse structurale.
Mécanisme D'action
Target of Action
1,3,6,8-Tetraethynylpyrene is a tetra-substituted derivative of pyrene . It is primarily targeted towards light absorption and emission due to its extended π conjugation through acetylenic linkages . This makes it a potential candidate for use in optoelectronic devices and as a fluorescent probe .
Mode of Action
The mode of action of 1,3,6,8-Tetraethynylpyrene is primarily through its interaction with light. It exhibits a strongly allowed S0–S1 transition, which is a type of electronic transition in molecules that involves the absorption or emission of light . This property is influenced by the solvent polarity, which mediates vibronic coupling and therefore the emission band intensities .
Biochemical Pathways
The biochemical pathways affected by 1,3,6,8-Tetraethynylpyrene are related to light absorption and emission. The compound’s extended acetylenic conjugation influences its absorption and fluorescence emission characteristics . This results in a significant redshift in the absorption and fluorescence emission bands .
Pharmacokinetics
Its solubility in common organic solvents like ethanol and dimethylformamide suggests it may have good bioavailability .
Result of Action
The result of the action of 1,3,6,8-Tetraethynylpyrene is the emission of fluorescence in the visible light region (400–550 nm) . This is due to the compound’s strong fluorescence quantum yield and shorter fluorescence lifetime compared to pyrene .
Action Environment
The action of 1,3,6,8-Tetraethynylpyrene is influenced by environmental factors such as solvent polarity and temperature . . This suggests that the compound’s action, efficacy, and stability are relatively insensitive to changes in these environmental conditions.
Safety and Hazards
Orientations Futures
Future research on 1,3,6,8-Tetraethynylpyrene may focus on its potential applications in energy and materials science. For instance, its use in the synthesis of pyrene-based conjugated microporous polymers for photocatalytic hydrogen evolution from water has been explored . Another study reported the synthesis of dehydrobenzoannulenes with a pyrene core, which emit in the visible region due to extended conjugation of the acetylenic units with the pyrene core .
Propriétés
IUPAC Name |
1,3,6,8-tetraethynylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGRPWUUBFXSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469747 | |
| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870259-02-2 | |
| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
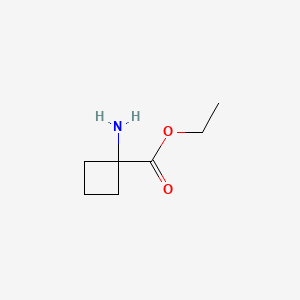
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
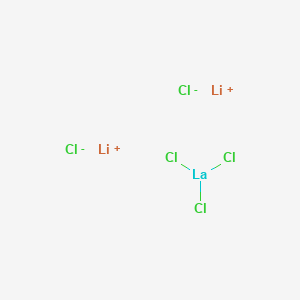
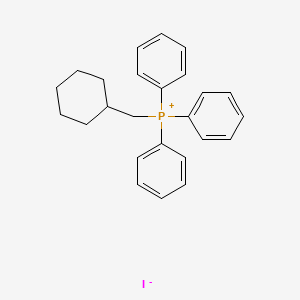
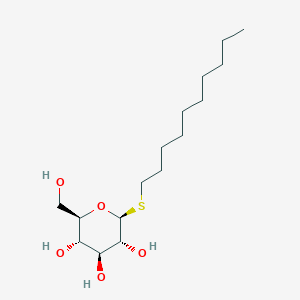
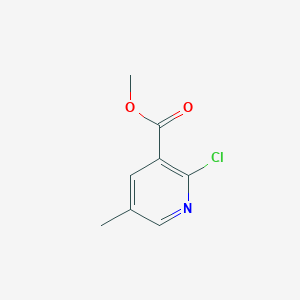
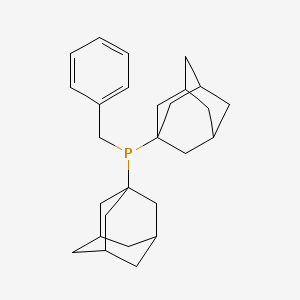

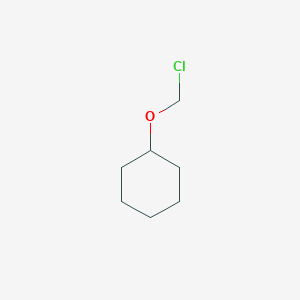
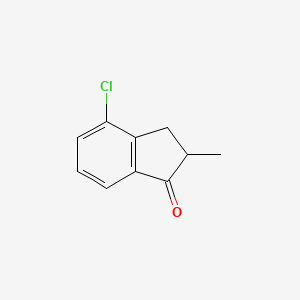
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)
